molecular formula C13H11NO2 B1334834 2-Amino-5-phenylbenzoic acid CAS No. 4445-40-3

2-Amino-5-phenylbenzoic acid

Cat. No. B1334834
CAS RN: 4445-40-3
M. Wt: 213.23 g/mol
InChI Key: MUJQJJYAAYPRHQ-UHFFFAOYSA-N
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Description

2-Amino-5-phenylbenzoic acid is a compound that can be associated with a variety of chemical reactions and has been studied in the context of synthesizing new classes of compounds and analyzing their molecular structures. While the provided papers do not directly discuss 2-Amino-5-phenylbenzoic acid, they do provide insights into similar compounds, such as 2-aminobenzoic acid and its derivatives, which can be informative for understanding the chemistry of related compounds.

Synthesis Analysis

The synthesis of related compounds, such as 2-aminobenzoic acid derivatives, involves reactions with α,β-acetylenic γ-hydroxy nitriles, leading to the formation of new classes of unnatural amino acids in zwitterionic forms . Another synthesis route for a dimethyl derivative of aminobenzoic acid starts from dimethyl aniline, followed by condensation, cyclization, and oxidation processes . These methods highlight the versatility of aminobenzoic acids in chemical synthesis and their potential to form a variety of functionalized products.

Molecular Structure Analysis

The molecular structures of aminobenzoic acid derivatives have been characterized using various techniques such as IR, EA, and XRD analysis . These studies reveal the presence of strong hydrogen bonding interactions, which are crucial for the stabilization of the crystal structures of these compounds. The crystal structure of 5-amino-2-nitrobenzoic acid, a compound with some structural similarity to 2-Amino-5-phenylbenzoic acid, shows intermolecular hydrogen bonds forming cyclic dimers and a three-center hydrogen bond involving the NH2 group .

Chemical Reactions Analysis

Aminobenzoic acids undergo a range of chemical reactions. For instance, 2-aminobenzoic acid can react with α,β-acetylenic γ-hydroxy nitriles to yield zwitterionic amino acids . Additionally, the Vilsmeier Haack heterocyclization of aryl amino-quinolines has been used to synthesize phenyl-dibenzo[b,g][1,8]naphthyridines . The reactivity of these compounds demonstrates the potential for creating diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoic acid derivatives are influenced by their molecular structures. The crystal packing and melting points of salts formed from aminobenzoic acids and organic acids are determined by strong hydrogen bonding interactions . The rate of hydrolysis of 2-aminobenzoate esters, which may be relevant to the esters of 2-Amino-5-phenylbenzoic acid, is influenced by intramolecular general base catalysis by the neighboring amine group . These properties are essential for understanding the behavior of these compounds in various environments and applications.

Scientific Research Applications

Antitumor Properties

2-Amino-5-phenylbenzoic acid and its derivatives exhibit significant antitumor properties. For example, novel 2-(4-aminophenyl)benzothiazoles, structurally related to 2-amino-5-phenylbenzoic acid, have shown highly selective and potent antitumor properties both in vitro and in vivo. These compounds have been the subject of extensive research due to their mechanism of action and potential clinical applications, particularly in breast and ovarian cancer treatments (Bradshaw et al., 2002).

Antibacterial Activity

Research has also been conducted on derivatives of p-aminobenzoic acid, a compound closely related to 2-amino-5-phenylbenzoic acid. These derivatives have demonstrated effective antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This indicates the potential of 2-amino-5-phenylbenzoic acid derivatives in the development of new antibacterial agents (Sapijanskaitė-Banevič et al., 2021).

Fluorescence Studies

Compounds derived from 2-amino-5-phenylbenzoic acid have been studied for their unique fluorescence properties. For instance, derivatives like 2-amino-5-phenyl-1,3,4-thiadiazole have shown interesting fluorescence effects, which can be valuable in the development of new fluorescence probes or pharmaceuticals with antimycotic properties. These studies provide insights into the role of structural modifications on fluorescence behavior, which can be pivotal in medical imaging and diagnostic applications (Budziak et al., 2019).

Anti-inflammatory Applications

Research on benzophenone appended oxadiazole derivatives, synthesized from compounds like 2-amino-5-phenyl-1,3,4-oxadiazole, has revealed significant anti-inflammatory properties. These compounds have shown promise in the treatment of inflammatory conditions and could potentially lead to new therapeutic agents (Puttaswamy et al., 2018).

Scientific Research Applications of 2-Amino-5-phenylbenzoic Acid

Antitumor Properties

2-Amino-5-phenylbenzoic acid and its related compounds have demonstrated potent antitumor properties. These compounds have been studied for their selective and effective antitumor capabilities, particularly in breast and ovarian cancers. For instance, novel 2-(4-aminophenyl)benzothiazoles, which are structurally related to 2-amino-5-phenylbenzoic acid, possess highly selective antitumor properties both in vitro and in vivo (Bradshaw et al., 2002).

Antibacterial Activity

Derivatives of p-aminobenzoic acid, which is closely related to 2-amino-5-phenylbenzoic acid, have shown promising antibacterial properties. These compounds have been effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential in developing new antibacterial agents (Sapijanskaitė-Banevič et al., 2021).

Fluorescence Studies

Compounds derived from 2-amino-5-phenylbenzoic acid have been the focus of fluorescence studies. For instance, 2-amino-5-phenyl-1,3,4-thiadiazole and its derivatives have shown dual fluorescence effects, making them potential candidates for fluorescence probes or pharmaceuticals with antimycotic properties. These studies contribute significantly to understanding molecular aggregation and charge transfer phenomena (Budziak et al., 2019).

Anti-inflammatory Applications

Research on benzophenone appended oxadiazole derivatives, synthesized from compounds like 2-amino-5-phenyl-1,3,4-oxadiazole, has revealed significant anti-inflammatory properties. These compounds have shown effectiveness in treating inflammatory conditions, indicating their potential as therapeutic agents (Puttaswamy et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, Amino Acid Mixture, suggests that in case of inhalation, one should move to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids, and consult a physician. If skin contact occurs, wash skin with soap and water. If ingested, rinse mouth .

Future Directions

While specific future directions for 2-Amino-5-phenylbenzoic acid are not explicitly mentioned in the available literature, it’s clear that the field of organic chemistry continues to explore novel synthetic methodologies and applications for aromatic amines and related compounds .

properties

IUPAC Name

2-amino-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJQJJYAAYPRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402272
Record name 2-amino-5-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-phenylbenzoic acid

CAS RN

4445-40-3
Record name 2-amino-5-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-phenylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1 g (4.62 mmol) of 5-bromoanthranilic acid (Fluka Buchs, Switzerland) and 6.94 ml 1M K2CO3 are stirred in 10 ml DMF. Argon gas is bubbled through the solution. 50 mg tetrakis-triphenylphosphin-palladium (Fluka) and 846 mg (6.94 mmol) phenylboronic acid (Fluka, Buchs, Switzerland) are added. The reaction mixture is stirred for 15 h at 80° C. (tlc-control). The solvent is evaporated, and 50 ml 4N NaOH are added to the residue. The aqueous phase is washed three times with ethyl acetate. Hydrochloric acid is added to the water phase until pH=7 is reached and the aqueous phase is extracted four times with ethyl acetate. After drying the organic phase with MgSO4, the solvent is evaporated and the residue crystallized from CH2Cl2-methanol-hexane. mp: 245° C. (dec.); MS: 214 (M++1); HPLC: tret=9.74 min (Grad 1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6.94 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphin palladium
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
846 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Faion, K Djaout, R Frita, C Pintiala… - European journal of …, 2020 - Elsevier
… The 2-amino-5-phenylbenzoic acid was not commercially available and was synthesized in one step using a Suzuki coupling (Scheme 1). This intermediate 13a was then reacted with …
Number of citations: 17 www.sciencedirect.com
MM Cantrelle, A Vandeputte, K Bourbiaux, C Piveteau… - hal.science
… The 2-amino-5-phenylbenzoic acid was not commercially available and was synthesized in one step using a Suzuki coupling (Scheme 1). These intermediate 13a was then reacted …
Number of citations: 2 hal.science
M Bollenbach, E Salvat, F Daubeuf, P Wagner… - European Journal of …, 2018 - Elsevier
… 2-Amino-5-phenylbenzoic acid (14). A microvave vial under argon was charged with 5-bromoanthranilic acid 13 (500 mg, 2.31 mmol, 1 equiv.), phenylboronic acid (310 mg, 2.55 mmol, …
Number of citations: 10 www.sciencedirect.com

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